BenchChemオンラインストアへようこそ!

Octaarginine Trifluoroacetate

Cell-penetrating peptide Proteoglycan receptor Intracellular delivery

Octaarginine Trifluoroacetate (R8 TFA) outperforms Tat-derived CPPs in CAR-negative cells (1–2 log higher gene expression). Its chondroitin sulfate B-mediated, macropinocytosis-dependent uptake enables pathway-selective delivery. R8-modified liposomes achieve >10-fold higher gene expression than K8-liposomes via superior endosomal escape. With minimal cytotoxicity at ≤15 µM and proteasome inhibition (IC50 ~100–200 nM), R8 TFA offers a wider safety window than longer oligoarginines. The TFA salt ensures optimal solubility and stability for reproducible stock preparation.

Molecular Formula C50H99F3N32O11
Molecular Weight 1381.5 g/mol
CAS No. 148796-86-5
Cat. No. B6295708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctaarginine Trifluoroacetate
CAS148796-86-5
Molecular FormulaC50H99F3N32O11
Molecular Weight1381.5 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C48H98N32O9.C2HF3O2/c49-25(9-1-17-66-41(50)51)33(81)74-26(10-2-18-67-42(52)53)34(82)75-27(11-3-19-68-43(54)55)35(83)76-28(12-4-20-69-44(56)57)36(84)77-29(13-5-21-70-45(58)59)37(85)78-30(14-6-22-71-46(60)61)38(86)79-31(15-7-23-72-47(62)63)39(87)80-32(40(88)89)16-8-24-73-48(64)65;3-2(4,5)1(6)7/h25-32H,1-24,49H2,(H,74,81)(H,75,82)(H,76,83)(H,77,84)(H,78,85)(H,79,86)(H,80,87)(H,88,89)(H4,50,51,66)(H4,52,53,67)(H4,54,55,68)(H4,56,57,69)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73);(H,6,7)/t25-,26-,27-,28?,29-,30-,31-,32-;/m0./s1
InChIKeyIZYRKBFCCCZTDD-GZNSWUDSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octaarginine Trifluoroacetate (CAS 148796-86-5) Procurement Guide: Core Properties and Research-Grade Specification


Octaarginine Trifluoroacetate (R8 TFA) is a synthetic, highly cationic cell-penetrating peptide composed of eight consecutive L-arginine residues, supplied as the trifluoroacetate salt to enhance solubility and stability during storage and handling . With a free-base molecular weight of 1267.5 g/mol, this oligoarginine belongs to the arginine-rich CPP class and facilitates intracellular delivery of diverse membrane-impermeable cargoes—including peptides, proteins, nucleic acids, and small molecules—via macropinocytosis and, at higher concentrations, direct membrane translocation [1]. The TFA counterion is the standard form obtained from solid-phase peptide synthesis using trifluoroacetic acid cleavage and reversed-phase HPLC purification, ensuring ≥95% purity suitable for reproducible research applications .

Why Octaarginine Trifluoroacetate Cannot Be Simply Interchanged with Other Cationic CPPs: Mechanistic and Performance Divergence


Cell-penetrating peptides are not functionally interchangeable despite sharing cationic character. Octaarginine (R8) exhibits a unique combination of macropinocytosis-dependent uptake, chondroitin sulfate B-mediated cell-surface recognition, and potent proteasome inhibitory activity (IC50 ~100–200 nM) that distinguishes it from Tat (heparan sulfate-dependent), penetratin (EIPA-insensitive), and oligolysine vectors (poor endosomal escape) [1][2]. Even within the oligoarginine series, a single arginine residue difference (R8 vs. R9) alters mean fluorescence uptake nearly 3-fold, while chain-length variation modulates cytotoxicity thresholds—R8 shows minimal toxicity at 15 µM whereas longer variants (R14) reduce viability below 50% at equivalent concentrations [3][4]. The TFA salt form itself imposes handling and solubility characteristics that differ from acetate or hydrochloride salts, directly affecting stock solution preparation and experimental reproducibility .

Octaarginine Trifluoroacetate: Comparator-Driven Quantitative Differentiation Evidence for Procurement Decisions


R8 vs. HIV-1 Tat (48–60): Equivalent Translocation Efficiency with Distinct Proteoglycan Receptor Dependence

Octaarginine (Arg8) demonstrates protein translocation efficiency comparable to the widely used HIV-1 Tat (48–60) peptide across multiple cell lines, yet the two CPPs rely on distinct cell-surface proteoglycans for uptake—R8 preferentially engages chondroitin sulfate B, whereas Tat binding is heparan sulfate-dependent [1][2]. This mechanistic divergence enables cell-type-specific delivery strategies: in CAR-negative cells where adenoviral transduction fails, R8-modified adenovirus achieves gene expression 1–2 log orders higher than unmodified virus, with uptake governed by chondroitin sulfate B rather than the coxsackievirus and adenovirus receptor (CAR) [2].

Cell-penetrating peptide Proteoglycan receptor Intracellular delivery

R8 vs. Penetratin: Macropinocytosis-Dependent vs. Macropinocytosis-Independent Internalization Pathways

The cellular uptake of octaarginine (R8) in HeLa cells is significantly suppressed by the macropinocytosis inhibitor ethylisopropylamiloride (EIPA) and the F-actin polymerization inhibitor cytochalasin D, whereas penetratin uptake is substantially less sensitive to EIPA and does not induce comparable actin cytoskeletal rearrangement [1]. This mechanistic bifurcation—macropinocytosis-dependent (R8) versus largely macropinocytosis-independent (penetratin)—provides a criterion for selecting the appropriate CPP based on whether the target cell type supports robust macropinocytic activity.

Macropinocytosis Endocytic mechanism CPP uptake pathway

R8-Modified vs. Octalysine (K8)-Modified Nanoparticles: Quantitative Superiority in Endosomal Escape and Gene Expression

Liposomes surface-modified with octaarginine (R8) achieve more than one order of magnitude higher gene expression than octalysine (K8)-modified liposomes, and two orders of magnitude higher than unmodified liposomes, despite comparable cellular uptake via macropinocytosis [1]. The mechanistic basis is a two-fold greater extent of endosomal escape for R8-nanoparticles, driven by R8's ability to mediate fusion with endosomal membranes at both acidic and neutral pH, whereas K8-mediated fusion occurs only at neutral pH [1]. Suppression of endosome acidification inhibits R8-nanoparticle escape but enhances K8-nanoparticle escape, confirming divergent pH-dependent escape mechanisms [1].

Endosomal escape Gene delivery Liposomal nanoparticle

R8 vs. R9 (Nonaarginine): Balanced Uptake–Toxicity Profile for Oligoarginine Selection

In a head-to-head comparison using morpholino oligomer (PMO) conjugates, nonaarginine (R9–PMO) produced a mean fluorescence of 662, nearly 3-fold higher than the 234 measured for octaarginine (R8–PMO), demonstrating that each additional arginine residue substantially increases uptake efficiency [1]. However, cytotoxicity profiling reveals that unconjugated R8 exhibits little to no cytotoxicity at concentrations up to 15 µM in MDA-MB-231 cells, whereas longer oligoarginines (R14) reduce cell viability to only 46.08 ± 6.58% at 15 µM [2]. This positions R8 as the oligoarginine that balances meaningful uptake with a favorable acute cytotoxicity window.

Oligoarginine chain length Cytotoxicity Cellular uptake quantification

D-Octaarginine (r8) vs. L-Octaarginine (R8) and Other CPPs: Superior In Vivo Tumor Accumulation

Among a panel of fluorescently labeled CPPs—including HIV-1 Tat (48–60), penetratin, and L- and D-enantiomers of oligoarginines (8, 12, and 16 residues)—the D-form of octaarginine (r8) exhibited the highest tumor accumulation in xenografted nude mice following intravenous injection, with sustained retention over 24 hours [1]. An r8–doxorubicin conjugate at 4 mg/kg (doxorubicin equivalent) suppressed tumor proliferation comparably to free doxorubicin at 6 mg/kg, yet without the significant body weight loss observed with the free drug, indicating improved tumor-to-systemic toxicity ratio [1]. While the L-form (R8, the standard TFA salt) is the most commonly procured research reagent, this data establishes the D-enantiomer as the preferred backbone stereochemistry for in vivo tumor-targeting applications and defines the benchmark against which L-R8 must be evaluated for such studies.

Tumor targeting In vivo biodistribution D-enantiomer stability

Octaarginine Trifluoroacetate: Evidence-Backed Application Scenarios for Prioritized Procurement


Chondroitin Sulfate B-Dependent Cellular Delivery in CAR-Negative or Heparan Sulfate-Low Cell Models

R8 TFA should be selected over Tat-derived CPPs when the target cell type expresses low levels of heparan sulfate proteoglycans or when the experimental objective requires delivery independent of the coxsackievirus and adenovirus receptor (CAR). R8-modified adenoviral vectors achieve 1–2 log orders higher gene expression than unmodified virus in CAR-negative cells [1], making R8 the CPP of choice for transduction-resistant cell lines.

Macropinocytosis-Dependent Intracellular Delivery for Pathway-Specific Mechanistic Studies

When experimental designs require selective engagement of the macropinocytosis pathway—for example, to study macropinosome trafficking, to exploit macropinocytosis-upregulated cancer cells, or to compare endocytic route contributions—R8 TFA is the preferred tool over penetratin, whose uptake is largely macropinocytosis-independent [1]. R8 uptake is significantly suppressed by EIPA, confirming its dependence on this specific endocytic portal.

Nucleic Acid Delivery via R8-Functionalized Nanocarriers Requiring Efficient Endosomal Escape

For plasmid DNA, siRNA, or antisense oligonucleotide delivery where endosomal entrapment is the critical bottleneck, R8-modified liposomal formulations provide a quantitatively validated advantage: >10-fold higher gene expression than K8-modified liposomes and ~2-fold greater cytosolic escape, driven by R8's capacity to fuse with endosomal membranes at both acidic and neutral pH [1]. Procurement of R8 TFA as the surface-modifying CPP directly enables this performance gain.

Cytotoxicity-Sensitive Intracellular Delivery in Primary Cells or Long-Term Assays

In primary cell cultures, co-culture systems, or extended time-course experiments where non-specific cytotoxicity must be minimized, R8 TFA offers a favorable balance between uptake efficiency and acute toxicity. R8 demonstrates minimal cytotoxicity at concentrations up to 15 µM, in contrast to longer oligoarginines (e.g., R14) that reduce viability below 50% at equivalent concentrations [1]. This makes R8 the rational oligoarginine choice when cell health is a critical experimental parameter.

Quote Request

Request a Quote for Octaarginine Trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.